N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related compounds, such as N-(furan-3-ylmethylene)benzenesulfonamides, can be achieved through gold(I)-catalyzed cascade reactions starting from accessible materials. This process highlights the potential for innovative synthesis routes involving group migration and gold carbenoid chemistry (Wang et al., 2014).
Molecular Structure Analysis
Crystallographic studies of compounds with similar structures, like N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide, provide insight into intermolecular interactions, including C-H...O, C-H...π, and C-H...Cl, which play crucial roles in determining their molecular packing and overall structure (Bats et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamide derivatives can lead to various biochemical interactions, as seen in the inhibition of kynurenine 3-hydroxylase by specific N-(4-phenylthiazol-2-yl)benzenesulfonamides. These reactions underscore the compounds' biochemical significance and potential therapeutic applications (Röver et al., 1997).
Physical Properties Analysis
Analyzing the physical properties involves understanding the crystal structure, as exemplified by N-(3-methoxybenzoyl)benzenesulfonamide. X-ray diffraction studies reveal its crystallization behavior and the stabilizing effects of hydrogen bonding and other intermolecular interactions, which are pivotal for its physical form (Sreenivasa et al., 2014).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including their potential as antimicrobial agents, are illustrated through the synthesis and evaluation of compounds like 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides. These studies highlight the compounds' versatile chemical functionalities and their relevance in developing new chemical entities with potential biological activities (El-Gaby et al., 2018).
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-21-13(12-6-3-7-22-12)9-18-23(19,20)11-5-2-4-10(8-11)14(15,16)17/h2-8,13,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRWCLGYYFSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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